molecular formula C23H28N2O6 B1282653 (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid CAS No. 66076-38-8

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid

Cat. No. B1282653
CAS RN: 66076-38-8
M. Wt: 428.5 g/mol
InChI Key: SIRXGPIISDLXFD-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that appears to be related to the family of compounds used in the synthesis of HIV protease inhibitors. The structure suggests that it contains multiple chiral centers, an aromatic ring, and several functional groups including amides and a carboxylic acid. This molecule could potentially be an intermediate or a final product in the synthesis of pharmaceuticals targeting viral proteases.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involves a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin using trimethyl-aluminum . This method could potentially be adapted or serve as inspiration for the synthesis of the compound , considering the structural similarities and the presence of an amino acid backbone in both molecules.

Molecular Structure Analysis

The molecular structure of the compound likely includes several stereocenters, as indicated by the (2S) designations, which means that the synthesis must be carefully controlled to achieve the desired stereochemistry. The presence of a 4-hydroxyphenyl group suggests aromatic interactions could be significant in the molecule's behavior and reactivity. The molecular structure would also be expected to have implications for the compound's binding affinity to protease enzymes, given the importance of stereochemistry in enzyme-substrate interactions.

Chemical Reactions Analysis

The compound contains functional groups that could undergo various chemical reactions. The amide linkages suggest potential for hydrolysis under acidic or basic conditions, while the carboxylic acid group could be involved in esterification or amidation reactions. The presence of a hydroxy group on the aromatic ring could also participate in reactions typical of phenols, such as etherification or sulfonation. The reaction of β-iminoalcohols with sulfur dioxide to produce (±)-(2-hydroxyalkylamino)phenyl(isopropyl)methanesulfonic acids, as described in one study , could be relevant if similar functional groups are present in the target compound.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, we can infer from the structure that it is likely to be solid at room temperature and may have moderate solubility in polar organic solvents due to the presence of both hydrophobic (phenyl rings) and hydrophilic (carboxylic acid) groups. The molecule's chiral centers could also lead to optical activity, which would be an important consideration in its characterization and potential pharmaceutical applications.

Scientific Research Applications

Computational Peptidology and Drug Design

Flores-Holguín et al. (2019) explored the properties of a group of new antifungal tripeptides, including (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid. Using conceptual density functional theory, they calculated molecular properties and structures, focusing on active sites related to nucleophilic, electrophilic, and radical functions. This study is significant for drug design, especially in predicting pKa values and bioactivity scores for new peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Asymmetric Synthesis

Monclus et al. (1995) described the asymmetric synthesis of variants of this compound, emphasizing the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives. This research contributes to the broader field of chemical synthesis, particularly in creating fluorinated compounds (Monclus, Masson, & Luxen, 1995).

Antioxidant and Anti-inflammatory Activity

Subudhi and Sahoo (2011) synthesized novel analogues of (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid. They evaluated their in vitro antioxidant and anti-inflammatory activities, finding significant efficacy, which could have implications for medical applications (Subudhi & Sahoo, 2011).

Synthesis and Evaluation in Drug Development

Reynolds and Hermitage (2001) synthesized a related compound, which was crucial in the development of potent PPARγ agonists. The study's focus on a copper(I) catalyzed N-arylation as a key coupling step is relevant for pharmaceutical chemistry, particularly in the context of drug development (Reynolds & Hermitage, 2001).

Applications in Microbiology

Rimbault et al. (1993) investigated organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, where derivatives of (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid were analyzed. This research is pivotal for understanding microbial metabolism in extreme environments (Rimbault, Guézennec, Fromage, Niel, Godfroy, & Rocchiccioli, 1993).

Safety And Hazards

The safety and hazards of this compound are not specifically mentioned in the sources I found. However, it is stated that this product is not intended for human or veterinary use and is for research use only12.


Future Directions

I couldn’t find specific information on the future directions of this compound. However, there are general discussions on future directions for various fields such as physics-based ground motion modeling7.


Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRXGPIISDLXFD-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phe-Tyr-OH

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